1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine is a piperazine derivative featuring a 3,4-dimethoxybenzyl group at position 1 and a 4-methylcyclohexyl substituent at position 2. Piperazine derivatives are widely studied for their diverse pharmacological properties, including receptor modulation (e.g., sigma-1, dopamine D2) and applications in neurodegenerative or psychiatric disorders.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)20(14-17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZJSPYOCDRXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 1-(3,4-dimethoxyphenyl)methanamine with 4-(4-methylcyclohexyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis of their properties:
Table 1: Key Structural and Pharmacological Comparisons
Structure-Activity Relationship (SAR) Insights
Methoxy Group Positioning :
- 3,4-Dimethoxy substitution (target compound) optimizes receptor binding compared to 2,4-dimethoxy isomers (), as seen in sigma-1 ligands .
Cyclohexyl vs. Aromatic Substituents :
- The 4-methylcyclohexyl group (target) may enhance metabolic stability over phenyl rings (e.g., ’s trifluoromethylphenyl) but reduce π-π stacking interactions .
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine, commonly referred to as DMPCP, is a synthetic piperazine derivative. Piperazines are a class of compounds known for their diverse biological activities, including neuropharmacological effects. This article explores the biological activity of DMPCP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H30N2O2
- Molecular Weight : 342.47 g/mol
- IUPAC Name : this compound
The structure of DMPCP features a piperazine ring substituted with a dimethoxyphenyl group and a methylcyclohexyl moiety, which may influence its interaction with biological targets.
1. Pharmacological Profile
DMPCP has been studied for its interactions with various neurotransmitter systems. Research indicates that compounds with similar piperazine structures often exhibit affinity for serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Receptor Affinity : Preliminary studies suggest that DMPCP may bind to serotonin (5-HT) receptors, potentially influencing serotonergic signaling pathways. This could have implications for mood disorders and anxiety management.
2. Antioxidant Activity
A study evaluating related piperazine derivatives highlighted their potential as antioxidants. The oxidative stress induced by reactive oxygen species (ROS) is implicated in various neurodegenerative diseases. DMPCP's structural features may confer similar antioxidative properties.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DMPCP | TBD | Scavenging ROS; stabilizing mitochondrial membrane potential |
3. Antileukemic Potential
Research on piperazine derivatives has shown promise in cancer therapy. For instance, compounds similar to DMPCP demonstrated cytotoxic effects on leukemic cell lines through mechanisms such as necroptosis and cell cycle arrest.
- Case Study : A related compound exhibited an IC50 value of approximately 427 μM in K562 leukemic cells, promoting cell death via necroptotic pathways without significant cytotoxicity to normal cells .
The biological activity of DMPCP can be attributed to several mechanisms:
- Neurotransmitter Modulation : By interacting with dopaminergic and serotonergic systems, DMPCP may affect neurotransmission and influence mood and behavior.
- Oxidative Stress Reduction : Through its potential antioxidant activity, DMPCP may mitigate oxidative damage in neuronal tissues.
- Induction of Cell Death in Cancer Cells : The ability to trigger necroptosis in cancer cells suggests a novel approach to overcoming chemoresistance in leukemia treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
